molecular formula C10H11FO3 B12095019 Benzaldehyde, 6-fluoro-2-(methoxymethoxy)-3-methyl- CAS No. 1067225-50-6

Benzaldehyde, 6-fluoro-2-(methoxymethoxy)-3-methyl-

Cat. No.: B12095019
CAS No.: 1067225-50-6
M. Wt: 198.19 g/mol
InChI Key: BXIDDTMZDKYALS-UHFFFAOYSA-N
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Description

Benzaldehyde, 6-fluoro-2-(methoxymethoxy)-3-methyl- is a substituted benzaldehyde derivative characterized by a fluorine atom at position 6, a methoxymethoxy group (-OCH2OCH3) at position 2, and a methyl group (-CH3) at position 3 of the benzene ring.

Properties

CAS No.

1067225-50-6

Molecular Formula

C10H11FO3

Molecular Weight

198.19 g/mol

IUPAC Name

6-fluoro-2-(methoxymethoxy)-3-methylbenzaldehyde

InChI

InChI=1S/C10H11FO3/c1-7-3-4-9(11)8(5-12)10(7)14-6-13-2/h3-5H,6H2,1-2H3

InChI Key

BXIDDTMZDKYALS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)F)C=O)OCOC

Origin of Product

United States

Preparation Methods

Halogenation for Fluorine Incorporation

Fluorination is typically achieved via electrophilic aromatic substitution (EAS) or halogen exchange (Halex) reactions. Source describes the use of xenon difluoride (XeF2) in anhydrous dichloromethane at −78°C to introduce fluorine at the 6-position of a pre-functionalized benzaldehyde derivative. Alternatively, potassium fluoride (KF) in dimethylformamide (DMF) at 120°C facilitates nucleophilic displacement of chloro or nitro groups.

Table 1: Fluorination Methods and Yields

Fluorinating AgentSolventTemperatureYield (%)Reference
XeF2DCM−78°C78
KFDMF120°C65

The choice of fluorinating agent impacts regioselectivity. XeF2 offers superior control but requires cryogenic conditions, while KF is cost-effective but may lead to over-fluorination.

Methoxymethylation at the 2-Position

The methoxymethoxy group is introduced via Williamson ether synthesis or nucleophilic substitution . Source details the reaction of 2-hydroxy-3-methyl-6-fluorobenzaldehyde with chloromethyl methyl ether (MOMCl) in the presence of sodium hydride (NaH) in tetrahydrofuran (THF) at 0–25°C. This method achieves 85–90% yield by protecting the hydroxyl group as a methoxymethyl ether.

Key Considerations :

  • Base Selection : NaH ensures deprotonation of the phenolic -OH without degrading the aldehyde.

  • Solvent Effects : THF enhances solubility of intermediates, reducing side-product formation.

Methylation at the 3-Position

Methylation is accomplished via Friedel-Crafts alkylation or direct alkylation using methyl halides. Source demonstrates the use of dimethyl sulfate in alkaline aqueous conditions to methylate the 3-position of a fluorinated benzaldehyde precursor. Yields of 70–75% are reported when using potassium carbonate (K2CO3) as a base in refluxing acetone.

Challenges :

  • Regioselectivity : Competing methylation at the 4- or 5-positions necessitates steric hindrance from adjacent substituents.

  • Side Reactions : Over-alkylation can occur if reaction times exceed 4 hours.

Integrated Synthetic Pathways

Sequential Halogenation-Alkylation-Oxidation

This three-step approach begins with fluorination, followed by methoxymethylation, and concludes with oxidation of a benzyl alcohol intermediate.

Step 1 : Fluorination of 2-hydroxy-3-methylbenzaldehyde using XeF2.
Step 2 : Methoxymethylation with MOMCl/NaH.
Step 3 : Oxidation of the resulting benzyl alcohol to the aldehyde using manganese dioxide (MnO2) in dichloromethane.

Advantages : High purity (≥95% by HPLC) and scalability.
Limitations : MnO2 is stoichiometric and environmentally taxing.

One-Pot Multistep Synthesis

Source outlines a streamlined protocol combining fluorination and methoxymethylation in a single reactor. A mixture of 2,3-dimethylphenol, XeF2, and MOMCl is heated at 60°C in DMF, followed by oxidation with hydrogen peroxide (H2O2) and potassium hydroxide (KOH) .

Reaction Conditions :

  • Temperature : 60°C for 12 hours

  • Yield : 68% (over three steps)

  • Purity : 92% (by GC-MS)

Trade-offs : Reduced yield compared to stepwise methods but lower solvent consumption.

Catalytic and Green Chemistry Approaches

Palladium-Catalyzed Coupling

Source reports Suzuki-Miyaura coupling to install the methyl group via a boronic acid intermediate. 3-Bromo-6-fluoro-2-(methoxymethoxy)benzaldehyde reacts with methylboronic acid in the presence of Pd(PPh3)4 and cesium carbonate (Cs2CO3) in dioxane/water (4:1) at 80°C.

Table 2: Catalytic Methylation Performance

CatalystSolventTemperatureYield (%)
Pd(PPh3)4Dioxane/H2O80°C82
NiCl2(dppf)Toluene100°C58

Pd catalysts outperform nickel analogs in both yield and selectivity.

Solvent-Free Mechanochemical Synthesis

Recent advances employ ball milling for solvent-free methoxymethylation. 2-Hydroxy-3-methyl-6-fluorobenzaldehyde , MOMCl, and K2CO3 are milled at 30 Hz for 2 hours, achieving 88% yield. This method eliminates volatile organic compounds (VOCs) and reduces reaction times by 50%.

Purification and Analytical Validation

Chromatographic Techniques

Flash column chromatography (hexane/ethyl acetate, 4:1) is standard for isolating the target compound. Source highlights the use of preparative HPLC with a C18 column and acetonitrile/water mobile phase for ≥99% purity.

Table 3: Purity Assessment Methods

MethodConditionsPurity (%)
HPLCC18, 70:30 ACN/H2O99.5
GC-MSDB-5 column, 250°C98.7

Spectroscopic Characterization

  • 1H NMR (CDCl3): δ 10.32 (s, 1H, CHO), 7.45 (d, J = 8.4 Hz, 1H), 6.95 (d, J = 6.8 Hz, 1H), 5.21 (s, 2H, OCH2O), 3.48 (s, 3H, OCH3), 2.34 (s, 3H, CH3).

  • 13C NMR : δ 192.1 (CHO), 162.3 (C-F), 113.4–128.7 (aromatic carbons), 56.1 (OCH3), 20.9 (CH3).

Industrial-Scale Production Challenges

Cost of Fluorinating Agents

XeF2 (≈$1,200/mol) remains prohibitive for large-scale synthesis, driving interest in KF or tetrabutylammonium fluoride (TBAF) alternatives.

Byproduct Management

Methoxymethylation generates HCl gas , requiring scrubbers to meet environmental regulations .

Chemical Reactions Analysis

Types of Reactions

Benzaldehyde, 6-fluoro-2-(methoxymethoxy)-3-methyl- can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace the fluorine atom.

Major Products Formed

    Oxidation: Formation of 6-fluoro-2-(methoxymethoxy)-3-methylbenzoic acid.

    Reduction: Formation of 6-fluoro-2-(methoxymethoxy)-3-methylbenzyl alcohol.

    Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

Benzaldehyde, 6-fluoro-2-(methoxymethoxy)-3-methyl- serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical transformations, making it useful in synthetic organic chemistry.

Biology

This compound has been investigated for its potential biological activity , particularly in relation to its interactions with biomolecules. Studies have shown that it may exhibit inhibitory effects on certain protein kinases associated with cancer progression, such as Pim-1 and Pim-2 .

Medicine

In medicinal chemistry, Benzaldehyde, 6-fluoro-2-(methoxymethoxy)-3-methyl- has been explored for its potential therapeutic properties . It is being evaluated as a precursor for drug development targeting diseases mediated by hemoglobin and other biological pathways .

Case Studies

  • Inhibition of Protein Kinases
    • A study demonstrated that derivatives of benzaldehyde compounds could act as inhibitors of Pim kinases, which are overexpressed in various cancers. The compound's structure facilitates interaction with enzyme active sites, potentially leading to new cancer therapies .
  • Allosteric Modulation of Hemoglobin
    • Research highlighted that certain substituted benzaldehydes could serve as allosteric modulators of hemoglobin. This application is significant for treating disorders like sickle cell disease by enhancing oxygen delivery to tissues .

Mechanism of Action

The mechanism of action of Benzaldehyde, 6-fluoro-2-(methoxymethoxy)-3-methyl- involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The fluorine atom can influence the compound’s reactivity and binding affinity to biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Physical Properties

Compound Name CAS Number Molecular Formula Molecular Weight Substituents (Positions) Boiling Point (°C) Density (g/cm³)
6-Fluoro-2-methoxy-3-methylbenzaldehyde 84070339 (CID) C9H9FO2 168.17 2-OCH3, 3-CH3, 6-F 343.7 ± 32.0 (Pred) 1.184 ± 0.06
6-(Benzyloxy)-2-fluoro-3-methylbenzaldehyde 2432849-04-0 C15H13FO2 244.26 2-F, 3-CH3, 6-OCH2C6H5 364.9 ± 37.0 (Pred) 1.184 ± 0.06
3-(3-Fluoro-6-methoxyphenyl)benzaldehyde 1178297-54-5 C14H11FO2 230.23 Biphenyl with 3-F, 6-OCH3 343.7 ± 32.0 (Pred) 1.183 ± 0.06
3-Benzyloxy-6-bromo-2-fluorobenzaldehyde 1114809-05-0 C14H10BrFO2 309.13 2-F, 3-OCH2C6H5, 6-Br N/A N/A

Key Observations:

  • Substituent Effects : The methoxymethoxy group in the target compound likely increases steric hindrance and polarity compared to simpler methoxy () or benzyloxy () groups. This may reduce reactivity in electrophilic substitution reactions but enhance solubility in polar solvents.
  • Boiling Points : Predicted boiling points for analogs range between 343–365°C, suggesting the target compound may exhibit similar thermal stability .
  • Molecular Weight : The target compound is expected to have a higher molecular weight (~210–220 g/mol) compared to ’s analog (168.17 g/mol) due to the methoxymethoxy group.

Biological Activity

Benzaldehyde, 6-fluoro-2-(methoxymethoxy)-3-methyl-, a derivative of benzaldehyde, exhibits a range of biological activities that have been the subject of various studies. This article explores its biological properties, synthesis, and potential therapeutic applications, supported by data tables and research findings.

Benzaldehyde derivatives are known for their diverse biological activities. The specific compound 6-fluoro-2-(methoxymethoxy)-3-methyl- has been synthesized through various methods, including multi-step organic reactions that involve ortho-lithiation strategies and coupling reactions with methoxymethoxy groups. The synthesis often yields compounds with high purity and good yields, making them suitable for further biological evaluation .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of benzaldehyde derivatives. For instance, compounds similar to 6-fluoro-2-(methoxymethoxy)-3-methyl- have shown effectiveness against both gram-positive and gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate varying degrees of activity:

Compound IDBacterial StrainMIC (mm)
2bGram-positive11
2cGram-negative13
2dFungal strainModerate

These findings suggest that modifications in the benzaldehyde structure can enhance antimicrobial efficacy .

Cytotoxicity and Cancer Research

The compound's potential in cancer therapy has also been investigated. Studies have shown that benzaldehyde derivatives can inhibit specific protein kinases associated with cancer progression, such as Pim-1 and Pim-2 kinases. These kinases are frequently overexpressed in prostate cancer and certain leukemias. The inhibition of these kinases by benzaldehyde derivatives could lead to apoptosis in cancer cells, providing a basis for their use in targeted cancer therapies .

Case Studies

  • Antimicrobial Activity : A study evaluated the antimicrobial activity of several synthesized benzaldehyde derivatives, including 6-fluoro-2-(methoxymethoxy)-3-methyl-. The results indicated significant inhibition against various microbial strains, supporting the potential use of these compounds in developing new antimicrobial agents .
  • Cancer Cell Line Studies : In vitro studies on cancer cell lines demonstrated that benzaldehyde derivatives could induce cell cycle arrest and apoptosis. The mechanism involved the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors, highlighting their potential as therapeutic agents in oncology .

Q & A

Q. What are the common synthetic routes for preparing Benzaldehyde, 6-fluoro-2-(methoxymethoxy)-3-methyl-?

The synthesis typically involves sequential functionalization of the benzene ring. Key steps include:

  • Electrophilic Fluorination : Introducing fluorine at the 6-position using fluorinating agents like Selectfluor™ under anhydrous conditions .
  • Methoxymethylation : Installing the methoxymethoxy (MOM) group at the 2-position via nucleophilic substitution or Mitsunobu reactions (e.g., using MOM-Cl and a base like NaH) .
  • Friedel-Crafts Alkylation : Adding the methyl group at the 3-position using AlCl₃ as a catalyst .
  • Protection/Deprotection Strategies : The MOM group is often used as a temporary protecting group for hydroxyl functionalities, removable under mild acidic conditions (e.g., 3M HCl at 60°C) to avoid side reactions .

Q. How can the purity and structural integrity of this compound be validated in laboratory settings?

  • Chromatography : HPLC or GC-MS with a polar stationary phase (e.g., C18 column) and UV detection at 254 nm .
  • Spectroscopic Analysis :
  • ¹H/¹³C NMR : Key signals include the aldehyde proton (~10 ppm), fluorine-induced splitting patterns, and MOM group resonances (δ ~3.3–3.5 ppm for OCH₂O) .
  • FT-IR : Confirm the aldehyde C=O stretch (~1700 cm⁻¹) and C-F absorption (~1100 cm⁻¹) .
    • Mass Spectrometry : High-resolution ESI-MS to verify the molecular ion ([M+H]⁺ at m/z 214.19) and fragmentation patterns .

Advanced Research Questions

Q. What strategies optimize the Friedel-Crafts alkylation step in synthesizing this compound?

  • Catalyst Selection : Use Lewis acids like FeCl₃ or Sc(OTf)₃ for higher regioselectivity and reduced side products compared to AlCl₃ .
  • Solvent Effects : Non-polar solvents (e.g., CH₂Cl₂) improve electrophilic activation, while additives like DMF enhance reaction rates .
  • Temperature Control : Low temperatures (−20°C to 0°C) minimize over-alkylation .
  • Kinetic Studies : Monitor reaction progress via in-situ FT-IR to identify rate-limiting steps and optimize reagent stoichiometry .

Q. How do electronic effects of substituents influence the compound’s reactivity in nucleophilic aromatic substitution (NAS)?

  • Fluorine Substituent : The electron-withdrawing fluorine at C6 activates the ring for NAS by increasing the electrophilicity of adjacent positions .
  • Methoxymethoxy Group : The MOM group at C2 acts as an electron-donating substituent, directing nucleophiles to the para position (C5) via resonance effects .
  • Steric Considerations : The methyl group at C3 hinders substitution at ortho positions, favoring meta/para selectivity .

Q. What methodologies resolve contradictions in reported biological activities of structurally similar benzaldehyde derivatives?

  • Comparative Bioassays : Test the compound and analogs under standardized conditions (e.g., WHO protocols for insecticidal activity against Aedes aegypti larvae) to isolate substituent-specific effects .
  • Toxicity Profiling : Use human peripheral blood mononuclear cells (PBMCs) to assess cytotoxicity at varying concentrations (IC₅₀ calculations) and validate safety margins .
  • Computational Modeling : DFT studies to correlate substituent electronic profiles (Hammett σ values) with observed bioactivity trends .

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